Sodium 2-ketogluconate

概要

説明

Sodium 2-ketogluconate is a sodium salt of 2-ketogluconic acid, an organic compound that plays a significant role in various biochemical and industrial processes. It is known for its applications in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Sodium 2-ketogluconate is typically synthesized through the microbial fermentation of glucose. Microorganisms such as Gluconobacter and Pseudomonas species are commonly used for this purpose. The process involves the oxidation of glucose to gluconic acid, which is further oxidized to 2-ketogluconic acid. The acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves a two-stage fermentation process. Initially, glucose is converted to 2-ketogluconic acid using Pseudomonas plecoglossicida JUIM01. The fermentation broth is then treated with sodium hydroxide to obtain the sodium salt .

化学反応の分析

Esterification Reactions

Sodium 2-ketogluconate undergoes esterification with alcohols under acidic conditions, forming ester derivatives. For example, in methanol with sulfuric acid as a catalyst, it reacts to yield methyl 2-ketogluconate. Critical parameters include:

Example Reaction:

Yields exceed 97% under optimized conditions .

Acid-Base Reactions and Protonation

In alcoholic media, this compound reacts with strong acids (e.g., sulfuric acid) to form free 2-keto-L-gulonic acid (KGA) and insoluble salts. Key findings:

-

Solubility: NaKGA·HO is practically insoluble in methanol but dissolves upon protonation .

-

Byproduct Control: Sodium sulfate precipitates, enabling easy separation .

Experimental Data:

| Parameter | Value | Source |

|---|---|---|

| Yield of KGA | 81.4% (in methanol) | |

| Residual Sodium Sulfate | 3.9% KGA contamination |

Redox Reactions in Microbial Metabolism

Microorganisms like Streptococcus faecalis ferment this compound via decarboxylation and subsequent pathways:

Fermentation Balance:

Product Ratios (per mole substrate):

| Product | Moles Produced |

|---|---|

| CO | 1.0 |

| Lactic Acid | 0.2 |

| Formic Acid | 1.47 |

| Ethanol | 0.73 |

| Acetic Acid | 0.73 |

Arsenite (10 M) alters product distribution, increasing lactic acid yield to 1.33 moles .

Enzymatic Reduction in Bacteria

Pseudomonas and Gluconobacter strains utilize NADPH-dependent 2-ketogluconate reductases (2KGRs) to reduce 2-ketogluconate. Key insights:

-

Substrate Specificity: 2KGRs also modestly reduce 5-keto-D-gluconate (~2–3% activity relative to 2-ketogluconate) .

-

Phosphorylation Pathway: In Cupriavidus necator, 2-ketogluconate is phosphorylated to 2-keto-6-phosphogluconate (2K6PG) before reduction .

Transcriptional Regulation During Fermentation:

| Gene | Transcriptional Level (16h) | Function |

|---|---|---|

| kguK | 14.2 ± 2.5 | Phosphorylation |

| kguD | 11.8 ± 2.0 | 2K6PG reduction |

Chelation and Complex Formation

This compound acts as a chelating agent, forming stable complexes with metal ions such as Fe and Cu. These complexes are critical in:

-

Industrial processes for metal ion sequestration.

-

Enhancing enzyme stability by maintaining cellular redox states.

Conditions for Optimal Chelation:

-

pH: 5.5–6.5.

-

Temperature: 25–40°C.

Industrial Conversion to Ascorbic Acid

This compound serves as a precursor in vitamin C synthesis. The process involves:

-

Protonation to free 2-keto-L-gulonic acid (KGA).

-

Esterification with methanol to form methyl KGA.

Key Yield Data:

| Step | Yield | Purity |

|---|---|---|

| Protonation (KGA) | 97% | 81.4% |

| Esterification (MeKGA) | 95% | 90% |

科学的研究の応用

Food Industry

Sodium 2-ketogluconate is primarily recognized for its role as a food additive. It acts as an antioxidant and preservative, preventing oxidation and spoilage in food products.

- Oxidation Prevention : It helps maintain the color and flavor of food by inhibiting oxidative reactions, which is crucial in products like fruit juices and processed meats .

- Shelf-life Extension : The compound extends the shelf life of perishable items by reducing microbial growth .

Case Study: Erythorbic Acid Production

This compound serves as an intermediate in the production of erythorbic acid, which is widely used in the food industry. Its production involves microbial fermentation using strains like Pseudomonas fluorescens, yielding significant quantities of 2KGA .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized for its chelating properties and as a precursor for various bioactive compounds.

- Chelation Therapy : It can bind metal ions, making it useful in formulations aimed at detoxifying heavy metals from the body.

- Drug Formulation : The compound is also explored for its potential in drug delivery systems due to its biocompatibility and ability to enhance solubility of poorly soluble drugs .

Table 1: Pharmaceutical Uses of this compound

Agricultural Applications

This compound is gaining traction in agriculture as a biostimulant and soil conditioner.

- Soil Health Improvement : It enhances nutrient availability in soil, promoting plant growth and yield.

- Microbial Growth Stimulation : The compound supports beneficial microbial communities in the soil, improving soil fertility and plant health .

Environmental Applications

The compound's ability to chelate metals extends its utility to environmental remediation efforts.

- Heavy Metal Remediation : this compound can be employed to remediate contaminated soils by binding toxic metals and facilitating their removal or stabilization.

- Wastewater Treatment : It aids in the treatment of industrial wastewater by precipitating heavy metals, thus reducing environmental pollution .

Table 2: Environmental Applications

| Application | Description | Reference |

|---|---|---|

| Heavy Metal Remediation | Binds toxic metals for stabilization/removal | |

| Wastewater Treatment | Precipitates heavy metals from industrial effluents |

Microbial Metabolism Studies

Research into the metabolism of this compound by various microorganisms has revealed its potential as a carbon source.

- Microbial Growth Studies : Various bacteria such as Pseudomonas and Serratia can utilize this compound effectively, showcasing its role in microbial metabolism .

- Enzyme Activity : Specific enzymes like 2-ketogluconokinase have been identified in microorganisms that metabolize this compound, indicating its significance in microbial carbon pathways .

作用機序

The mechanism of action of sodium 2-ketogluconate involves its role as a chelating agent, binding to metal ions and facilitating various biochemical reactions. It also acts as an intermediate in metabolic pathways, influencing the production of other important compounds such as erythorbic acid .

類似化合物との比較

Gluconic Acid: A precursor in the synthesis of sodium 2-ketogluconate.

2,5-Diketo-D-gluconate: An oxidation product of this compound.

Erythorbic Acid: A derivative used in the food industry as an antioxidant.

Uniqueness: this compound is unique due to its dual role as a chelating agent and a metabolic intermediate. Its ability to undergo various chemical reactions and its wide range of applications in different industries make it a valuable compound .

生物活性

Sodium 2-ketogluconate (2KGA) is a significant organic compound with various biological activities, particularly in microbial metabolism and potential applications in pharmaceuticals and environmental science. This article explores the biological activity of this compound, focusing on its metabolic pathways, microbial utilization, and implications for industrial applications.

Overview of this compound

This compound is a salt of 2-ketogluconic acid, a keto acid derived from glucose. It serves as an important carbon source for various microorganisms, especially within the genera Pseudomonas, Aerobacter, and Klebsiella. Its structure allows it to participate in several metabolic pathways, influencing microbial growth and substrate utilization.

Utilization by Microorganisms

Research indicates that this compound can be metabolized by a range of microorganisms, including bacteria, yeasts, and molds. A study highlighted the ability of various strains to grow on media where this compound was the primary carbon source. Notably, organisms such as Pseudomonas, Xanthomonas, and Escherichia demonstrated significant growth and substrate oxidation capabilities when adapted to this compound .

Table 1: Microbial Growth on this compound

| Microorganism | Growth Observed | Enzyme Activity (2-ketogluconokinase) |

|---|---|---|

| Pseudomonas spp. | Yes | Detected |

| Escherichia coli | Yes | Detected |

| Bacillus spp. | Yes | Detected |

| Agrobacterium spp. | Weak | Not detected |

| Candida spp. | No | Not detected |

This table summarizes findings on the growth capabilities and enzyme activity related to this compound among different microorganisms.

Pathways of Metabolism

The metabolism of this compound generally involves its conversion into gluconate through specific enzymatic pathways. The presence of enzymes like 2-ketogluconokinase is crucial for this conversion, facilitating the phosphorylation of this compound into usable energy forms .

A detailed study on Pseudomonas plecoglossicida revealed that specific operons (kgu operon) are responsible for the catabolism of 2KGA, indicating a sophisticated regulatory mechanism that allows these bacteria to utilize the compound efficiently under varying nutrient conditions .

Case Studies on Biological Activity

-

Case Study: Pseudomonas plecoglossicida

- Researchers investigated the transcriptional regulation of genes involved in the metabolism of this compound. The study found that when glucose was abundant, the expression of genes responsible for degrading 2KGA was repressed. This indicates a preference for glucose over this compound as a carbon source .

- The study showed that after glucose depletion, Pseudomonas plecoglossicida utilized this compound effectively, demonstrating its role as an alternative carbon source.

- Case Study: Industrial Fermentation

Applications in Industry

This compound has potential applications in various fields:

特性

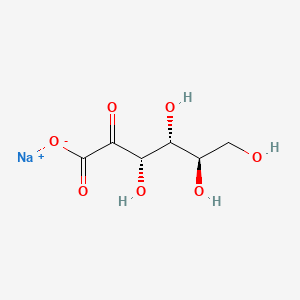

IUPAC Name |

sodium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCZUBZXJNUXBT-PSRPMNHMSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20248-27-5 (Parent) | |

| Record name | Sodium 2-ketogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00933768 | |

| Record name | Sodium hex-2-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-38-4 | |

| Record name | Sodium 2-ketogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | arabino-2-Hexulosonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hex-2-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-oxogluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-KETOGLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18CI53879Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。